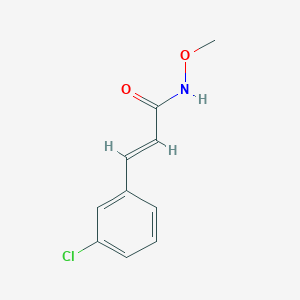
(E)-3-(3-chlorophenyl)-N-methoxyprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-chlorophenyl)-N-methoxyprop-2-enamide, commonly known as Clomazone, is a herbicide that is widely used in agriculture to control weed growth. This compound belongs to the family of amide herbicides and is known to be highly effective against a wide range of weed species.
Mecanismo De Acción
The mechanism of action of Clomazone involves the inhibition of the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative stress. By inhibiting carotenoid biosynthesis, Clomazone disrupts the normal growth and development of weeds, leading to their eventual death. The specific target of Clomazone in the carotenoid biosynthesis pathway is the enzyme phytoene desaturase, which catalyzes the conversion of phytoene to lycopene.
Biochemical and Physiological Effects
Clomazone has been shown to have a number of biochemical and physiological effects on plants. In addition to its inhibition of carotenoid biosynthesis, Clomazone has also been found to induce oxidative stress, alter the expression of genes involved in stress response, and disrupt the normal functioning of cellular membranes. These effects contribute to the herbicidal activity of Clomazone and are responsible for its ability to control weed growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Clomazone for lab experiments is its high efficacy against a wide range of weed species. This makes it a valuable tool for studying the effects of herbicides on plant growth and development. However, one limitation of Clomazone is its potential toxicity to non-target organisms, including humans and animals. Careful attention must be paid to the handling and disposal of Clomazone to minimize the risk of exposure.
Direcciones Futuras
There are a number of future directions for research on Clomazone. One area of interest is the development of new formulations of Clomazone that are more environmentally friendly and less toxic to non-target organisms. Another area of interest is the potential use of Clomazone as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of Clomazone for this application. Additionally, research is needed to better understand the biochemical and physiological effects of Clomazone on plants and non-target organisms.
Métodos De Síntesis
Clomazone can be synthesized by reacting 2-methoxypropene with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with N-methylhydroxylamine to form Clomazone. The synthesis of Clomazone is a complex process that requires careful attention to detail and high-quality reagents to ensure the purity and efficacy of the final product.
Aplicaciones Científicas De Investigación
Clomazone has been extensively studied for its herbicidal properties and has been found to be highly effective against a wide range of weed species. In addition, Clomazone has also been studied for its potential use as an anti-cancer agent. Recent studies have shown that Clomazone can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that plays a key role in protein degradation. This finding suggests that Clomazone may have potential as a novel anti-cancer agent.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-methoxyprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3,(H,12,13)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQGXGZUYIWXLC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C=CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CONC(=O)/C=C/C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

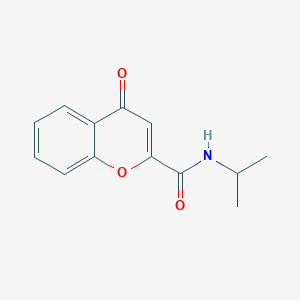
![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)


![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)

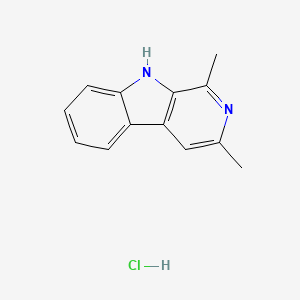
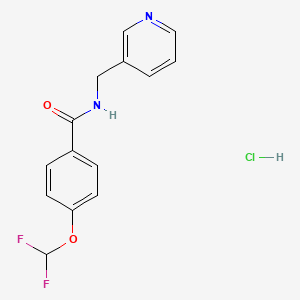
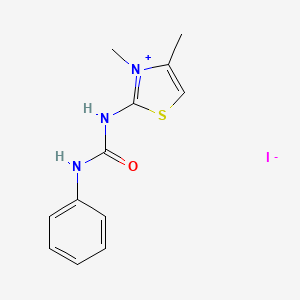


![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)

